molecular formula C17H24N4O2S B2612528 N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-2,4,5-trimethylbenzenesulfonamide CAS No. 1448122-35-7

N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-2,4,5-trimethylbenzenesulfonamide

Cat. No.: B2612528
CAS No.: 1448122-35-7
M. Wt: 348.47
InChI Key: HWZCZXBQWTWTHH-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-2,4,5-trimethylbenzenesulfonamide is a high-purity chemical compound offered for research purposes. This synthetic small molecule features a benzenesulfonamide group linked to a multifunctional pyrimidine ring, a structural motif common in compounds with significant pharmacological research potential. Similar pyrimidine-sulfonamide hybrids are frequently investigated in medicinal chemistry for their diverse biological activities . Compounds with this core structure have been explored as key scaffolds in the development of potential therapeutic agents. Research on analogous structures has shown promise in areas such as enzyme inhibition, particularly targeting pathways relevant to cell cycle regulation and epigenetic mechanisms . The structural components of this molecule—the sulfonamide and the dimethylaminopyrimidine—are often found in potent inhibitors for various kinase and receptor targets, making it a valuable building block for drug discovery and biochemical probing . This product is intended for laboratory research applications by qualified personnel. It is supplied with comprehensive analytical data, including NMR and mass spectrometry, to ensure identity and purity. Handle with appropriate precautions in a controlled laboratory setting. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]-2,4,5-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O2S/c1-10-8-12(3)15(9-11(10)2)24(22,23)20-16-13(4)18-17(21(6)7)19-14(16)5/h8-9,20H,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWZCZXBQWTWTHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=C(N=C(N=C2C)N(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-2,4,5-trimethylbenzenesulfonamide typically involves multi-step organic reactions. One common method includes the initial formation of the pyrimidine ring through a condensation reaction involving appropriate precursors. The dimethylamino group is introduced via nucleophilic substitution, while the benzenesulfonamide moiety is attached through sulfonation reactions. The reaction conditions often require controlled temperatures, specific solvents like dimethylformamide, and catalysts to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Purification steps such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-2,4,5-trimethylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially leading to the formation of amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-2,4,5-trimethylbenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-2,4,5-trimethylbenzenesulfonamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the sulfonamide moiety can enhance binding affinity through its electron-withdrawing properties. These interactions can modulate the activity of target proteins and influence various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Sulfonamide-Pyrimidine Derivatives

Compound A : N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide (from )
  • Pyrimidine Substituents: Bromo (Br) at position 5, morpholino group at position 2.
  • Sulfonamide Group : 2,4,6-Trimethylbenzenesulfonamide.
  • Key Differences: The pyrimidine ring in Compound A includes a bromine atom, which increases molecular weight and may enhance halogen bonding. The morpholino group replaces the dimethylamino group, introducing a six-membered oxygen-containing ring that could improve water solubility. The sulfonamide’s benzene ring substituents differ (2,4,6-trimethyl vs. 2,4,5-trimethyl in the target compound), altering steric hindrance and electronic distribution .
Compound B : Thiourea Derivatives (from )
  • Core Structure: Thiourea-linked dimethylamino-diphenylethyl groups.
  • Example: N-[(1S,2S)-2-(Dimethylamino)-1,2-diphenylethyl]-N′-[[...]methyl]thiourea.
  • Key Differences: Replaces sulfonamide with thiourea, altering hydrogen-bonding capacity and acidity. The dimethylamino group is retained, but the extended aromatic systems (e.g., phenanthrenyl) increase lipophilicity and complexity compared to the target compound’s pyrimidine-sulfonamide framework .

Pharmacologically Relevant Pyrimidine Derivatives (from )

Compounds such as (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide highlight the use of pyrimidine-related moieties (e.g., tetrahydropyrimidinyl) in drug design.

  • Key Differences: These compounds integrate pyrimidine-derived fragments into larger peptidomimetic structures, contrasting with the target compound’s simpler sulfonamide-pyrimidine architecture. Substituents like 2,6-dimethylphenoxy enhance lipophilicity and may target hydrophobic binding pockets, whereas the target compound’s trimethylbenzenesulfonamide prioritizes steric effects .

Research Findings and Implications

  • Electronic Effects: The dimethylamino group in the target compound likely increases electron density on the pyrimidine ring, enhancing interactions with electron-deficient biological targets compared to Compound A’s bromine-morpholino system .
  • Solubility: Compound A’s morpholino group may confer better aqueous solubility than the target’s dimethylamino group, which is more basic but prone to forming salts .

Biological Activity

N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-2,4,5-trimethylbenzenesulfonamide is a synthetic compound with significant potential in medicinal chemistry. Its structure combines a pyrimidine moiety with a sulfonamide group, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Pyrimidine Ring : Provides a platform for interaction with biological targets.
  • Dimethylamino Group : Enhances solubility and potential receptor interactions.
  • Sulfonamide Group : Known for its antibacterial properties and ability to inhibit certain enzymes.

Molecular Formula

The molecular formula is C15H20N4O2SC_{15}H_{20}N_4O_2S, with a molecular weight of approximately 320.41 g/mol.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The sulfonamide moiety may inhibit enzymes such as carbonic anhydrase, which is implicated in various physiological processes.
  • Receptor Modulation : The dimethylamino group can enhance binding affinity to specific receptors involved in signal transduction pathways.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. It has been shown to be effective against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Antitumor Activity

Several studies have reported the antitumor effects of this compound. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • HeLa (cervical cancer)

The compound's IC50 values indicate potent activity, surpassing that of standard chemotherapeutics in some cases.

Cell LineIC50 (µM)Comparison with Standard Drug
MCF-73.18 ± 0.11Higher than Doxorubicin
HeLa8.12 ± 0.43Comparable to Staurosporine

Case Studies

  • Breast Cancer Study : A study evaluated the efficacy of the compound on MCF-7 cells, revealing that it induced apoptosis through the activation of caspase pathways.
  • Antibacterial Study : Another investigation focused on its antibacterial properties against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at low concentrations.

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

  • In vitro Studies : Showed that the compound effectively inhibits cell proliferation in cancer models.
  • In vivo Studies : Preliminary animal studies indicated reduced tumor growth and improved survival rates in treated groups compared to controls.
  • Mechanistic Insights : Molecular docking studies suggested strong binding interactions with target proteins involved in cancer progression and microbial resistance.

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